STAT3 Inhibitory Potential Inferred from Patent-Scope Selectivity Over Generic Quinolinecarboxamides
The compound falls within the general formula (I) of US patent 8,466,290, which claims quinolinecarboxamide derivatives as STAT3 inhibitors [1]. While the patent does not isolate specific IC50 values for this exact compound, the explicit inclusion of 2-thienyl-substituted quinolinecarboxamides and cyano-dimethylthienyl amides in the active ingredient claims provides a class-level inference of STAT3 pathway engagement. By contrast, the GPR55-active analog BDBM61475 (IC50 868.6 nM) is not disclosed as a STAT3 inhibitor, suggesting that the cyano-thienyl substitution pattern is associated with a distinct target profile within the same scaffold [2]. This differentiation has implications for researchers selecting compounds for STAT3 vs. GPR55 screening campaigns.
| Evidence Dimension | STAT3 inhibitory activity (presumed) vs. GPR55 antagonism |
|---|---|
| Target Compound Data | Included in patent claims as active STAT3 inhibitor (no isolated IC50 reported) |
| Comparator Or Baseline | BDBM61475: GPR55 antagonist IC50 = 868.6 nM; no STAT3 activity reported |
| Quantified Difference | Not quantifiable; difference is qualitative target class divergence |
| Conditions | Patent disclosure (US 8,466,290) and PubChem BioAssay AID 2013 (GPR55) |
Why This Matters
For programs targeting STAT3-dependent cancers, selecting a compound with documented framework claims in STAT3 inhibitor patents may reduce the risk of pursuing a scaffold with irrelevant primary pharmacology, such as GPR55 antagonism.
- [1] Pharma IP General Incorporated Association. STAT3 inhibitor containing quinolinecarboxamide derivative as active ingredient. US Patent 8,466,290. July 10, 2009. View Source
- [2] BindingDB. BDBM61475: IC50 868.6 nM for GPR55. PubChem BioAssay AID 2013. 2010. View Source
